molecular formula C11H10N2O2 B13066931 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13066931
M. Wt: 202.21 g/mol
InChI Key: MDRXAKNJDIYWTI-UHFFFAOYSA-N
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Description

8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a cyclopropyl group at the 8-position and a carboxylic acid moiety at the 3-position. This structure combines the bioisosteric properties of the imidazopyridine scaffold with the steric and electronic effects of the cyclopropyl group, making it a promising candidate for medicinal chemistry applications. The carboxylic acid group enhances solubility and provides a handle for further derivatization, such as amide or ester formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable cyclopropyl-containing aldehyde or ketone under acidic conditions. For instance, the reaction of 2-aminopyridine with cyclopropylcarboxaldehyde in the presence of a strong acid catalyst like p-toluenesulfonic acid (p-TSA) in a solvent such as dimethylformamide (DMF) at elevated temperatures can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Structural Characteristics

  • Molecular Formula: C₁₁H₁₃N₃O₂
  • Molecular Weight: 219.25 g/mol
  • Structural Features:
    • Fused imidazole and pyridine rings
    • Cyclopropyl substituent
    • Carboxylic acid functional group

Antimicrobial Activity

8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid has been investigated for its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Studies have shown that derivatives exhibit significant antimicrobial properties, with minimum inhibitory concentrations (MICs) as low as 0.006 μM against resistant strains, indicating a promising avenue for new antimicrobial agents .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µM)Reference
This compound≤0.006
Similar derivatives≤1

Anticancer Activity

The compound has also demonstrated cytotoxic effects against various cancer cell lines. Its anticancer properties are attributed to its ability to interact with critical molecular targets involved in tumor growth.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (cervical carcinoma)25 - 100
MCF-7 (breast carcinoma)10 - 30
A549 (lung carcinoma)15 - 40

Case Study: Anticancer Efficacy

A study highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against HeLa cells, demonstrating significant cytotoxicity and suggesting a structure-activity relationship that could guide future drug development efforts .

Unique Attributes

Compared to other imidazo[1,2-a]pyridine derivatives, such as 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide known for anti-TB activity, the presence of the cyclopropyl group in this compound enhances its reactivity and biological activity, potentially increasing its binding affinity to specific molecular targets .

Mechanism of Action

The mechanism of action of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The exact molecular pathways and targets may vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 8-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid, highlighting their substituents, biological activities, and physicochemical properties:

Compound Name Substituents Biological Activity/Application Key Properties Reference
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid 2-phenyl, 3-carboxylic acid Anti-inflammatory (ED₅₀ = 12 mg/kg in vivo) Moderate solubility in polar solvents
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) 6-methyl, 2-phenyl, 3-carboxylic acid Enhanced anti-inflammatory activity Improved metabolic stability
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid 6-chloro, 3-carboxylic acid Intermediate for antimycobacterial agents Molecular weight: 196.59 g/mol, low H₂O solubility
8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid 8-amino, 3-carboxylic acid Unspecified bioactivity Molecular weight: 177.16 g/mol
Imidazo[1,2-a]pyridine-3-carboxylic acid (parent compound) None (core structure) Scaffold for derivatization MP: 196–197°C, CAS: 6200-60-8

Key Comparative Insights

Anti-inflammatory Activity :

  • The 2-phenyl derivative (ED₅₀ = 12 mg/kg) demonstrates moderate anti-inflammatory activity, while the 6-methyl-2-phenyl analogue (5c) exhibits superior potency due to enhanced lipophilicity and metabolic stability .
  • The cyclopropyl group in the target compound may confer similar benefits by reducing oxidative metabolism, though direct activity data are unavailable.

Synthetic Accessibility: 6-Chloro and 8-amino derivatives are synthesized via microwave-assisted or condensation methods , whereas cyclopropyl-substituted analogues likely require specialized reagents (e.g., cyclopropane carboxaldehyde) for cyclopropanation.

Physicochemical Properties: Substitution at the 6- or 8-position significantly alters solubility. The cyclopropyl group’s steric bulk may reduce crystallinity compared to smaller substituents like methyl or chloro.

Structure-Activity Relationships (SAR) :

  • Position 2 : Aryl groups (e.g., phenyl) enhance binding to inflammatory targets like COX-2 .
  • Position 6/8 : Electron-withdrawing groups (e.g., Cl) or polar substituents (e.g., NH₂) modulate electronic effects and target engagement .
  • Position 3 : The carboxylic acid moiety is critical for hydrogen bonding and salt formation, influencing bioavailability .

Biological Activity

8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4O2C_{10}H_{10}N_{4}O_{2}, with a molecular weight of approximately 218.22 g/mol. The compound features a unique bicyclic structure characterized by an imidazo[1,2-a]pyridine framework with a cyclopropyl group and a carboxylic acid moiety at the 3-position. This structural configuration contributes to its distinct chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of essential enzymes or disruption of cellular processes in pathogens.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µM
Staphylococcus aureus75 µM
Candida albicans100 µM

Antiviral Activity

In addition to its antimicrobial properties, this compound has been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or cellular receptors involved in the viral life cycle. Further research is required to elucidate the precise mechanisms and efficacy against different viral strains.

Anticancer Activity

This compound has also shown promise as an anticancer agent. Several studies have reported its cytotoxic effects against various cancer cell lines, indicating potential for development as a therapeutic agent in oncology.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (cervical carcinoma)25 - 100
MCF-7 (breast carcinoma)10 - 30
A549 (lung carcinoma)15 - 40

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors critical for disease processes, leading to modulation of their activity. The compound's structural features enhance its reactivity and specificity towards these targets.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of various imidazo[1,2-a]pyridine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against HeLa cells. The study highlighted that structural modifications influenced the degree of activity, suggesting a structure-activity relationship (SAR) that can guide future drug design efforts.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial testing, derivatives of imidazo[1,2-a]pyridine were evaluated for their effectiveness against Staphylococcus aureus. The results indicated that modifications at the cyclopropyl position could enhance antimicrobial potency, providing insights into the design of more effective antimicrobial agents.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

8-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-6-12-10-8(7-3-4-7)2-1-5-13(9)10/h1-2,5-7H,3-4H2,(H,14,15)

InChI Key

MDRXAKNJDIYWTI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CN3C2=NC=C3C(=O)O

Origin of Product

United States

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